molecular formula C33H47N3 B13778650 Benzenamine, 4,4'-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl- CAS No. 68582-45-6

Benzenamine, 4,4'-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl-

Cat. No.: B13778650
CAS No.: 68582-45-6
M. Wt: 485.7 g/mol
InChI Key: JDEVVVLLEIZNAL-UHFFFAOYSA-N
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Description

Benzenamine, 4,4’-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl-] is a complex organic compound known for its unique chemical structure and properties. This compound is part of the benzenamine family and is characterized by the presence of multiple diethylamino groups attached to a benzene ring. It is used in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4,4’-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl-] typically involves the reaction of 4-(diethylamino)benzaldehyde with N,N-diethyl-3-methylbenzenamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized to ensure high yield and purity of the final product. Techniques such as distillation and recrystallization are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4,4’-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where the diethylamino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzenamine derivatives.

Scientific Research Applications

Benzenamine, 4,4’-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl-] is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzenamine, 4,4’-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl-] exerts its effects involves interactions with various molecular targets. The diethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4,4’-methylenebis[N,N-dimethyl-]
  • Benzenamine, 4,4’-methylenebis-
  • 4,4’-Bis(diethylamino)benzophenone

Uniqueness

Benzenamine, 4,4’-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl-] is unique due to its specific arrangement of diethylamino groups and the presence of a methylene bridge. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

68582-45-6

Molecular Formula

C33H47N3

Molecular Weight

485.7 g/mol

IUPAC Name

4-[[4-(diethylamino)-2-methylphenyl]-[4-(diethylamino)phenyl]methyl]-N,N-diethyl-3-methylaniline

InChI

InChI=1S/C33H47N3/c1-9-34(10-2)28-17-15-27(16-18-28)33(31-21-19-29(23-25(31)7)35(11-3)12-4)32-22-20-30(24-26(32)8)36(13-5)14-6/h15-24,33H,9-14H2,1-8H3

InChI Key

JDEVVVLLEIZNAL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(C2=C(C=C(C=C2)N(CC)CC)C)C3=C(C=C(C=C3)N(CC)CC)C

Origin of Product

United States

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